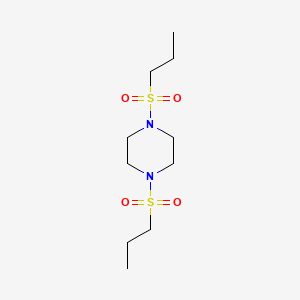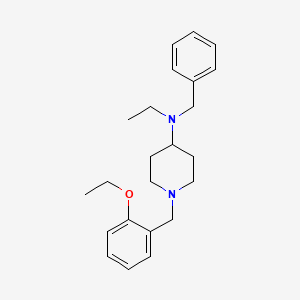![molecular formula C14H22N2O2S2 B10883547 1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Functionalization with Ethylsulfonyl and Methylsulfanyl Groups: The ethylsulfonyl group can be introduced through sulfonation reactions, while the methylsulfanyl group can be added via thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylsulfonyl group can be reduced to form ethylthiol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Exploration as a potential therapeutic agent due to its piperazine core, which is common in many pharmaceuticals.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine would depend on its specific biological or chemical context. Generally, compounds with piperazine cores can interact with various molecular targets, such as receptors or enzymes, influencing biological pathways. The ethylsulfonyl and methylsulfanyl groups may also play roles in modulating the compound’s activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)phenyl]piperazine: Similar structure but with a phenyl group instead of a benzyl group.
1-(Methylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-[4-(ethylsulfanyl)benzyl]piperazine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine is unique due to the specific combination of ethylsulfonyl and methylsulfanyl groups attached to the piperazine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H22N2O2S2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O2S2/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Clave InChI |
CWEVCYLTISUQNE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(naphthalen-1-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10883470.png)
![(4-Benzylpiperidin-1-yl)[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10883477.png)
![Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B10883484.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B10883487.png)
methanone](/img/structure/B10883491.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)

![7-Benzyl-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10883541.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10883548.png)
